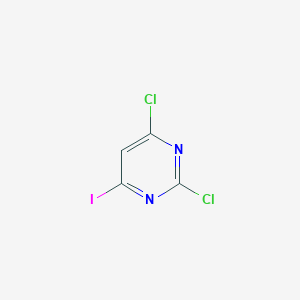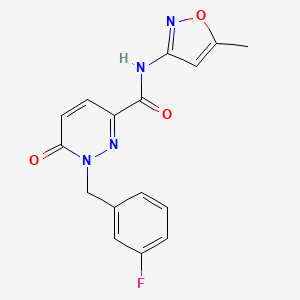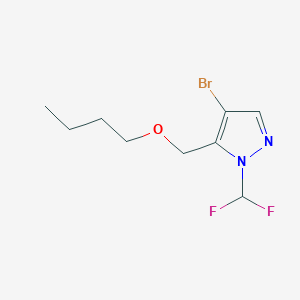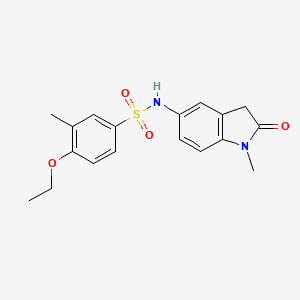![molecular formula C26H25N3O2 B2745679 4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one CAS No. 871562-38-8](/img/structure/B2745679.png)
4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one, also known as MBP-1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MBP-1 is a small molecule inhibitor that targets the interaction between the transcription factor c-Myc and its co-activator, Max. This interaction is critical for the growth and proliferation of cancer cells, making MBP-1 a promising candidate for cancer therapy.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research on benzimidazole derivatives, such as 4-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one, has shown significant antimicrobial activity. A study by Salahuddin et al. (2017) demonstrates the synthesis of various benzimidazole compounds and their efficacy in combating microbial infections, including those caused by Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus flavus (Salahuddin et al., 2017).
Phototautomerization and Proton Transfer
The study of phototautomerization and excited-state intramolecular proton transfer in benzimidazole derivatives, including this compound, has been explored. Vázquez et al. (2008) investigated the solvent and temperature dependence of phototautomerization in benzimidazole compounds, revealing complex photophysical behaviors, including excited-state intramolecular proton transfer (Vázquez et al., 2008).
Inhibitory Properties in Cancer Research
Benzimidazole derivatives have shown potential as inhibitors in cancer research. Paul et al. (2015) synthesized a series of new benzimidazole-based Schiff base copper(II) complexes and evaluated their DNA binding, cellular DNA lesion effects, and cytotoxicity. These complexes displayed substantial in vitro cytotoxic effects against various human cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Paul et al., 2015).
PARP Inhibitor for Cancer Treatment
In the context of cancer therapy, benzimidazole derivatives like this compound have been utilized as Poly(ADP-ribose) polymerase (PARP) inhibitors. Penning et al. (2009) developed a series of such inhibitors, highlighting their potency in cellular assays and potential in vivo efficacy, making them promising candidates for cancer treatment (Penning et al., 2009).
Molecular Docking Studies as EGFR Inhibitors
Karayel (2021) conducted a comprehensive study on the tautomeric properties, conformations, and anti-cancer properties of benzimidazole derivatives. The research involved density functional theory and molecular docking to evaluate the compounds' stability and mechanism as epidermal growth factor receptor (EGFR) inhibitors. This study highlights the potential of benzimidazole derivatives in cancer therapy (Karayel, 2021).
Eigenschaften
IUPAC Name |
4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-19-8-7-11-22(16-19)31-15-14-28-24-13-6-5-12-23(24)27-26(28)20-17-25(30)29(18-20)21-9-3-2-4-10-21/h2-13,16,20H,14-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCYDZCWYHXVBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid](/img/structure/B2745610.png)
![3-(4-chlorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2745611.png)
![2-(8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2745614.png)
![3-[4-[1-(2-Cyanoethyl)-3,5-dimethylpyrazol-4-yl]selanyl-3,5-dimethylpyrazol-1-yl]propanenitrile](/img/structure/B2745615.png)
![N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2745616.png)
